molecular formula C31H53NOSi B12091314 (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile

Cat. No.: B12091314
M. Wt: 483.8 g/mol
InChI Key: OCYJCBZNKBCNMM-UHFFFAOYSA-N
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Description

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile is a synthetic organic compound It belongs to the class of silyl ethers and is structurally related to cholesterol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable cholesterol derivative.

    Silylation: The hydroxyl group at the 3-position is protected by silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.

    Nitrile Introduction: The nitrile group is introduced at the 25-position through a substitution reaction, often using a reagent like cyanogen bromide (BrCN) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Efficient Catalysts: Use of efficient catalysts to speed up reactions.

    Optimized Reaction Conditions: Control of temperature, pressure, and solvent systems to maximize yield and purity.

    Purification: Advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

    Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The silyl ether group serves as a protecting group for hydroxyl functionalities during multi-step syntheses.

Biology

    Biochemical Studies: Utilized in studies involving cholesterol metabolism and related pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of specialized materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through interactions involving its silyl ether and nitrile groups. The silyl ether group can protect hydroxyl functionalities, while the nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological targets. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (3beta)-3-Hydroxy-26,27-dinorcholest-5-ene-25-nitrile: Lacks the silyl ether group, making it less stable in certain reactions.

    (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-ene-25-nitrile: Similar structure but retains the full cholesterol backbone.

Uniqueness

    Stability: The presence of the silyl ether group enhances the compound’s stability, making it more suitable for certain synthetic applications.

    Reactivity: The combination of silyl ether and nitrile groups provides unique reactivity patterns, allowing for diverse chemical transformations.

This detailed overview provides a comprehensive understanding of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C31H53NOSi

Molecular Weight

483.8 g/mol

IUPAC Name

5-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile

InChI

InChI=1S/C31H53NOSi/c1-22(11-9-10-20-32)26-14-15-27-25-13-12-23-21-24(33-34(7,8)29(2,3)4)16-18-30(23,5)28(25)17-19-31(26,27)6/h12,22,24-28H,9-11,13-19,21H2,1-8H3

InChI Key

OCYJCBZNKBCNMM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC#N)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

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